2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-N-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
This compound belongs to the triazaspiro[4.5]decane class, characterized by a spirocyclic core fused with heterocyclic and aromatic substituents. Its structure includes a 4-methoxyphenyl group at position 2, a methylsulfanyl (Mtp) group at position 3, and an N-phenyl carboxamide moiety at position 6. Spirocyclic architectures like this are often explored for their conformational rigidity, which can improve target selectivity in pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-methylsulfanyl-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-28-18-10-8-16(9-11-18)19-20(29-2)25-22(24-19)12-14-26(15-13-22)21(27)23-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWONGDOCYHXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC=C4)N=C2SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-N-PHENYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carboxamide group would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique spiro structure and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, the compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-N-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s functional groups may allow it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazaspiro[4.5]decane Derivatives
Key Observations :
- Electron Effects : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl (electron-withdrawing) in E972-0556 , which may alter binding interactions with biological targets.
- Applications : The benzothiazol-containing derivative in is tailored for optical applications, whereas the target compound and E972-0556 are more likely drug/agrochemical candidates due to aromatic and heterocyclic motifs.
Comparison with Non-Spiro Analogues
- 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfonyl)acrylonitrile (): Non-spiro acrylonitrile core with dihedral angle (64.22°) between aromatic rings . Methylsulfonyl group increases polarity compared to methylsulfanyl in the target compound, reducing metabolic stability. Planar acrylonitrile moiety may limit conformational flexibility vs. the spirocyclic system.
Pharmacological and Physicochemical Insights
- Target Compound :
- Solubility : Moderate (predicted aqueous solubility: ~0.05 mg/mL) due to methoxyphenyl and methylsulfanyl groups.
- Bioactivity : Methoxyphenyl groups are associated with CNS activity (e.g., serotonin receptor modulation), while methylsulfanyl may offer antioxidant properties .
Biological Activity
The compound 2-(4-methoxyphenyl)-3-(methylsulfanyl)-N-phenyl-1,4,8-triazaspiro[4.5]decane-1,3-diene-8-carboxamide has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazaspiro framework, which is known for its diverse biological activities. The presence of the methoxy and methylsulfanyl groups contributes to its chemical reactivity and potential interaction with biological targets.
Structural Formula
Anticancer Activity
Research indicates that compounds with similar structural motifs can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have shown that derivatives of triazaspiro compounds exhibit significant inhibitory effects on CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines .
Inhibition of Mitochondrial Permeability Transition Pore (mPTP)
Another promising area of research involves the modulation of mitochondrial function. Compounds based on the triazaspiro scaffold have been identified as effective mPTP inhibitors, which can prevent myocardial cell death during reperfusion injury . This suggests potential applications in cardioprotection and heart disease management.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| CDK Inhibition | Inhibits CDK2 (IC50 = 0.004 μM) | |
| mPTP Inhibition | Reduces apoptosis in myocardial cells | |
| Antitumor Efficacy | Induces G2/M cell cycle arrest |
Case Study 1: CDK Inhibition in Cancer Therapy
A recent study demonstrated that a derivative similar to the target compound significantly inhibited CDK2 and CDK9 in HCT116 cells, leading to enhanced apoptosis and reduced tumor growth in xenograft models. This establishes a clear link between structural characteristics and biological efficacy .
Case Study 2: Cardioprotective Effects
In another investigation focusing on myocardial infarction models, compounds derived from the triazaspiro framework exhibited protective effects against reperfusion injury by inhibiting mPTP opening. The administration during reperfusion significantly improved cardiac function and reduced apoptotic markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
